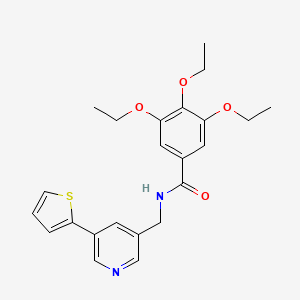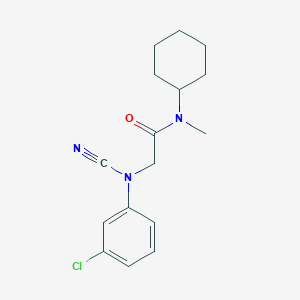
N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains an amide group (-CONH2), a thioether group (-S-), and a pyrimidine ring (a six-membered ring with two nitrogen atoms), among others .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, amide, and thioether groups would all contribute to its overall structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group might participate in condensation reactions, while the pyrimidine ring might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar amide group, while its melting and boiling points would depend on the size and shape of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds
Research in the field of chemical synthesis often explores novel compounds with potential applications across various domains, including materials science, pharmacology, and biotechnology. For instance, the synthesis of new diamines and their polymerization to create polyimides with specific thermal and solubility properties suggests a methodology that could potentially be applied to the synthesis and characterization of complex compounds like the one . These polyimides exhibit high thermal stability and solubility in organic solvents, indicating their potential utility in high-performance materials (M. Butt et al., 2005).
Drug Discovery and Pharmacological Applications
The process of drug discovery often involves the synthesis of novel compounds and evaluation of their biological activities. For example, the discovery of kinesin spindle protein inhibitors showcases the potential of novel chemical entities in cancer treatment. Such inhibitors, through their action on cellular mitosis, can lead to cell death, suggesting a potential application area for novel compounds in oncology (M. Theoclitou et al., 2011).
Exploring Chemical Properties and Biological Activity
The detailed investigation of chemical properties and biological activity is crucial for understanding the potential applications of novel compounds. For instance, studies on the reductive chemistry of hypoxia-selective cytotoxins provide insights into their mechanism of action and potential therapeutic uses. Such research outlines how specific chemical modifications can enhance cytotoxicity, offering clues to how complex compounds might be engineered for specific biological applications (B. Palmer et al., 1995).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-amino-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-12-4-7-15(8-5-12)20(29)25-18-19(23)26-22(27-21(18)30)31-11-17(28)24-16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYSNFHJZZBSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-chlorophenyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2573133.png)
![N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2573136.png)
![N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2573137.png)
![Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate](/img/structure/B2573138.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2573139.png)







